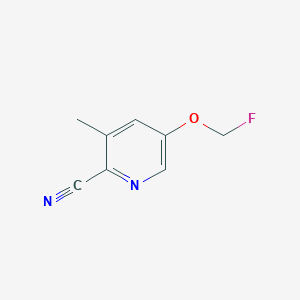
5-Fluoromethoxy-3-methylpyridine-2-carbonitrile
Overview
Description
5-Fluoromethoxy-3-methylpyridine-2-carbonitrile is a fluorinated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoromethoxy-3-methylpyridine-2-carbonitrile typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable fluorinating agent is used. For example, the reaction of 3-methyl-2-pyridinecarbonitrile with a fluorinating agent like diethylaminosulfur trifluoride (DAST) can yield the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Fluoromethoxy-3-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
5-Fluoromethoxy-3-methylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoromethoxy-3-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxy-3-methylpyridine
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Uniqueness
5-Fluoromethoxy-3-methylpyridine-2-carbonitrile is unique due to the presence of both fluorine and methoxy groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C8H7FN2O |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
5-(fluoromethoxy)-3-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7FN2O/c1-6-2-7(12-5-9)4-11-8(6)3-10/h2,4H,5H2,1H3 |
InChI Key |
IWDDSHNBYUQJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C#N)OCF |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














